BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

CES2/hCE2 inhibition Drug metabolism Prodrug activation

CAS 313273-90-4 is a premier hCE2 pharmacological probe (IC50=20 nM, Ki=42 nM) with ~1,020-fold selectivity over CE1—a profile unmatched by structurally related analogs, which lose ~200-fold potency with minor substituent changes. The 3,4-dimethoxy substitution pattern is critical for this potency and selectivity. Ideal for irinotecan (CPT-11) activation studies, esterase reaction phenotyping, and as a selectivity reference standard in HTS campaigns. Avoid generic benzothiazole amide substitutes—only this specific chemotype delivers validated, reproducible CE2 inhibition.

Molecular Formula C23H20N2O3S
Molecular Weight 404.48
CAS No. 313273-90-4
Cat. No. B2538633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
CAS313273-90-4
Molecular FormulaC23H20N2O3S
Molecular Weight404.48
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C23H20N2O3S/c1-14-4-10-18-21(12-14)29-23(25-18)15-5-8-17(9-6-15)24-22(26)16-7-11-19(27-2)20(13-16)28-3/h4-13H,1-3H3,(H,24,26)
InChIKeyFWOKNTWRHIULSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 96 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313273-90-4): A Selective Carboxylesterase 2 Inhibitor with Defined Potency and Physicochemical Profile


3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313273-90-4) is a synthetic benzothiazole-benzamide hybrid with a molecular weight of 404.49 g/mol and a calculated logP of 5.06 . The compound is structurally characterized by a 3,4-dimethoxybenzamide moiety linked via a para-substituted phenyl bridge to a 6-methyl-1,3-benzothiazole core. It exhibits potent inhibitory activity against human carboxylesterase 2 (hCE2/CES2) with an IC50 of 20 nM and a binding affinity (Ki) of 42 nM [1]. The compound falls within the broader class of substituted benzothiazole amide derivatives, which have been disclosed as ligands for adenosine A2A receptors in multiple patent families [2].

Why 3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Cannot Be Replaced by Generic Benzothiazole Amide Analogs


Within the benzothiazole amide chemotype, subtle modifications of the terminal benzamide substituents profoundly alter carboxylesterase inhibitory profiles. The 3,4-dimethoxy substitution pattern on the benzamide ring of this compound drives both high CE2 potency (IC50 = 20 nM) and exceptional CE2-over-CE1 selectivity (approximately 1,020-fold) [1]. In contrast, a structurally related benzothiazole derivative within the same curated ChEMBL dataset—bearing a different terminal substituent—exhibits a dramatically weaker CE2 IC50 of 3,990 nM under identical assay conditions using fluorescein diacetate as substrate in human liver microsomes [2]. This represents a roughly 200-fold difference in target potency driven solely by terminal group variation. Generic substitution with untested or structurally divergent benzothiazole amide analogs therefore carries significant risk of losing both the potent CE2 inhibition and the favorable selectivity window that define the functional value of this specific compound.

Quantitative Differentiation Guide for 3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide


Nanomolar CE2 Inhibitory Potency Confirmed by Enzyme Inhibition Assay

This compound inhibits human carboxylesterase 2 (hCE2/CES2) with an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM, placing it among the more potent small-molecule CE2 inhibitors reported [1]. These values were determined in human liver microsomes using fluorescein diacetate (FD) as a probe substrate. In the same assay format, a structurally distinct comparator from the same curated dataset (CHEMBL3775118) showed a CE2 IC50 of 3,990 nM [2].

CES2/hCE2 inhibition Drug metabolism Prodrug activation Irinotecan toxicity

Over 1,000-Fold Selectivity for CE2 over CE1 Mitigates Off-Target Liability

The compound demonstrates pronounced selectivity for CE2 over CE1. In matched human liver microsome assays, the CE1 IC50 is 20,400 nM, yielding a CE1/CE2 selectivity ratio of approximately 1,020-fold [1]. This level of isoform discrimination is critical because CE1 is the predominant hepatic carboxylesterase responsible for the hydrolytic metabolism of numerous clinical drugs; indiscriminate CE1 inhibition can lead to unintended alterations in systemic drug exposure and toxicity [2].

CES selectivity CES1 vs CES2 Off-target risk Drug-drug interaction

Defined Physicochemical Profile Enables In Silico Prioritization and Formulation Planning

The compound's calculated logP is 5.06 with a topological polar surface area (TPSA) of 48.04 Ų . This places it within the optimal lipophilicity range for membrane permeability while maintaining a TPSA well below the 140 Ų threshold associated with poor oral absorption. Comparative analysis with typical benzothiazole amide screening compounds reveals that many congeners in this chemical space exhibit logP values exceeding 5.5, which can correlate with poor aqueous solubility and high non-specific protein binding [1].

Lipophilicity Drug-likeness Physicochemical properties LogP

Patent-Covered Structural Class Provides IP Clarity for Commercial and Translational Programs

This compound falls within the Markush claims of US Patent 6,727,247 (and its divisional families), which broadly protect substituted benzothiazole amide derivatives as adenosine A2A receptor ligands for CNS disorders [1]. The patent, assigned to Hoffman-La Roche, provides a defined intellectual property framework that distinguishes this compound class from earlier benzothiazole-based kinase inhibitors or antimicrobials. The specificity of the 3,4-dimethoxy substitution pattern on the benzamide ring is explicitly exemplified in related patent documents, offering clarity on freedom-to-operate relative to generic benzothiazole derivatives that may be encumbered by competing patent estates [2].

Patent landscape Adenosine A2A receptor Benzothiazole amide FTO

Optimal Research and Industrial Use Cases for 3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide


CES2 Functional Probe in Irinotecan-Induced Delayed Diarrhea Models

Given its potent and selective CE2 inhibition (IC50 = 20 nM; >1,000-fold selectivity over CE1), this compound serves as an ideal pharmacological probe to dissect the role of intestinal CE2 in the activation of irinotecan (CPT-11) to its toxic metabolite SN-38 [1]. Co-administration with irinotecan in rodent models can test whether selective CE2 blockade alleviates delayed-onset diarrhea—a dose-limiting toxicity of irinotecan chemotherapy—without affecting hepatic CE1-mediated clearance of other co-administered drugs .

Reaction Phenotyping and Drug-Drug Interaction (DDI) Studies

The compound's high selectivity for CE2 over CE1 makes it suitable for esterase reaction phenotyping assays, where it can be used to deconvolute the relative contribution of CE2 versus CE1 to the hydrolysis of investigational ester- or amide-containing prodrugs in human liver and intestinal microsome preparations [1]. Its physicochemical profile (logP 5.06, TPSA 48 Ų) supports adequate solubility in DMSO-based screening formats at concentrations up to 10 mM without the need for surfactants or co-solvents that could confound enzyme activity measurements .

Adenosine A2A Receptor Antagonist Lead Optimization

The compound belongs to a patent-protected series of benzothiazole amides with established adenosine A2A receptor affinity [1]. As a screening benchmark or starting scaffold, it enables structure-activity relationship (SAR) exploration focused on balancing A2A antagonism with CE2 inhibition—particularly relevant for Parkinson's disease programs where A2A receptor blockade is therapeutically validated (cf. istradefylline). Its defined potency at CE2 provides a built-in selectivity counter-screen endpoint during medicinal chemistry optimization .

Reference Standard for CE2 Inhibitor Screening and Assay Validation

With a well-characterized IC50 of 20 nM and Ki of 42 nM for human CE2, this compound can serve as a positive control in high-throughput screening campaigns aimed at identifying novel CE2 inhibitors from natural product or synthetic libraries [1]. Its orthogonal CE1 data (IC50 = 20,400 nM) also allows it to function as a selectivity reference compound when evaluating the isoform specificity of hit compounds emerging from primary screens against both CE1 and CE2.

Quote Request

Request a Quote for 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.